molecular formula C11H20INO2 B14511963 4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide CAS No. 62581-24-2

4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B14511963
CAS No.: 62581-24-2
M. Wt: 325.19 g/mol
InChI Key: MMEJBVXHCKBXLN-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium compound with a bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with ethyl chloroformate, followed by the addition of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged sites on target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[22

Properties

CAS No.

62581-24-2

Molecular Formula

C11H20INO2

Molecular Weight

325.19 g/mol

IUPAC Name

ethyl 1-methyl-1-azoniabicyclo[2.2.2]octane-4-carboxylate;iodide

InChI

InChI=1S/C11H20NO2.HI/c1-3-14-10(13)11-4-7-12(2,8-5-11)9-6-11;/h3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

MMEJBVXHCKBXLN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C12CC[N+](CC1)(CC2)C.[I-]

Origin of Product

United States

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